Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a sulfamoyl group, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfamoyl group, and the incorporation of the thiomorpholine moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Sulfamoyl Group: This step often involves the reaction of the thiophene derivative with sulfamoyl chloride under basic conditions.
Incorporation of the Thiomorpholine Moiety: This can be done through nucleophilic substitution reactions where the thiomorpholine group is introduced to the oxan-4-ylmethyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiophene ring and sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiomorpholine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(thiomorpholin-4-yl)benzoate
- Methyl 4-(thiomorpholin-3-yl)benzoate
Uniqueness
Methyl 3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a sulfamoyl group, and a thiomorpholine moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S3/c1-22-15(19)14-13(2-9-25-14)26(20,21)17-12-16(3-7-23-8-4-16)18-5-10-24-11-6-18/h2,9,17H,3-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOYUKGXEXFASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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